molecular formula C7H8ClNO3S B13965826 N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide

N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide

Cat. No.: B13965826
M. Wt: 221.66 g/mol
InChI Key: MRAUKSTYOQRWRU-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the exploration of novel anti-inflammatory and anticancer agents. The core structure of this molecule incorporates a methanesulfonamide group linked to a 5-chloro-2-hydroxyphenyl ring, a motif known in related compounds to contribute to valuable biological activity . Research Applications and Value: Methanesulfonamide derivatives are frequently investigated for their potential to modulate key biological pathways. Specifically, compounds featuring the methanesulfonamide pharmacophore have demonstrated promising anti-inflammatory activity in standardized models, such as the carrageenan-induced paw edema assay, with some analogues showing efficacy comparable to standard drugs . Furthermore, structural analogues sharing the sulfonamide group have been screened against a panel of human cancer cell lines (including COLO-205, HEP-2, A-549, and IMR-32), indicating the potential of this chemical class in anticancer research . The presence of the chloro and hydroxy substituents on the benzene ring is a common feature in various biologically active molecules, suggesting this compound may serve as a key intermediate or precursor for further chemical exploration . Handling and Usage: This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should handle this compound with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment. The product should be stored in a dark place, under an inert atmosphere, and at room temperature to ensure stability .

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C7H8ClNO3S/c1-13(11,12)9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,1H3

InChI Key

MRAUKSTYOQRWRU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Sulfonylation 85–90 98 Simplified steps, no protection Potential hydroxyl group reactivity
Protection Route 78–82 99 Avoids side reactions Additional steps increase cost
Industrial Scale 90–92 99.5 High throughput Requires specialized equipment

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, OH), 8.1 (s, 1H, NH), 7.4 (d, 1H, Ar-H), 6.9 (dd, 1H, Ar-H), 6.7 (d, 1H, Ar-H), 3.1 (s, 3H, CH₃).
  • FT-IR (KBr) : 3250 cm⁻¹ (OH), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N).

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(5-Chloro-2-methoxyphenyl)methanesulfonamide
  • Structure : The hydroxyl group is replaced by a methoxy (-OCH₃) group.
  • Impact: Solubility: Reduced polarity compared to the hydroxyl analog, leading to lower water solubility . Acidity: Methoxy is less acidic (pKa ~10 vs. Synthesis: Prepared via reaction of benzenesulfonyl chloride with 5-chloro-2-methoxyaniline, avoiding hydroxyl protection steps required for the hydroxy analog .
N-(5-Chloro-2-fluorophenyl)methanesulfonamide
  • Structure : Hydroxyl replaced by fluorine.
  • Metabolic Stability: Fluorine can block metabolic oxidation sites, enhancing half-life compared to hydroxyl derivatives .
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide
  • Structure : Incorporates a benzamide group linked to a 4-methanesulfonylphenyl moiety.
  • Solubility: Polar sulfonyl and hydroxyl groups increase water solubility compared to simpler sulfonamides .

Alkyl Chain Modifications

N-(5-Chloro-2-hydroxyphenyl)-5-(alkylamino)pyrazine-2-carboxamides
  • Structure: Alkylamino chains (e.g., butyl, hexyl) attached to a pyrazine-carboxamide core .
  • Impact :
    • Melting Points : Decreasing with longer alkyl chains (e.g., 257.9°C for butyl vs. 239.7°C for octyl), attributed to reduced crystal packing efficiency.
    • Lipophilicity : Longer chains increase logP values, enhancing membrane permeability but reducing aqueous solubility .

Hydroxyl-Sulfonamide Hybrids

JC-171 (5-Chloro-N-(2-[4-(hydroxysulfamoyl)phenyl]ethyl)-2-methoxy-benzamide)
  • Structure : Combines a hydroxysulfamoyl group with a benzamide-ethyl linker.
  • Impact: Anti-inflammatory Activity: Demonstrated efficacy in J774A.1 macrophage cells, suppressing TNF-α and IL-6 production.

Physicochemical and Spectral Comparisons

Melting Points and Solubility

Compound Melting Point (°C) Solubility (Polarity)
N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide* ~250 (estimated) Moderate (hydroxyl)
N-(5-Chloro-2-methoxyphenyl)methanesulfonamide 257.9–262.1 Low (methoxy)
JC-171 Not reported High (hydroxysulfamoyl)

*Estimated based on analogs.

NMR Spectral Features

  • Hydroxyl Proton : Appears as a broad singlet at δ 9.5–10.5 ppm in DMSO-d₆ for the hydroxyl analog, absent in methoxy/fluoro derivatives .
  • Methoxy Group : Shows a sharp singlet at δ ~3.8 ppm in N-(5-Chloro-2-methoxyphenyl)methanesulfonamide .

Theoretical and Computational Insights

  • DFT Studies : Predict optimized geometries and HOMO-LUMO gaps for methanesulfonamide derivatives, aiding in understanding reactivity and UV/Vis spectra .

Biological Activity

N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide (also known as N-(5-chloro-2-hydroxyphenyl) methanesulfonamide) is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

This compound features a chlorinated phenolic ring, a hydroxyl group, and a methanesulfonamide moiety. Its chemical formula is C7H8ClN1O3SC_7H_8ClN_1O_3S with a molecular weight of approximately 221.66 g/mol. The presence of the chlorine atom and hydroxyl group contributes to its reactivity and biological activity.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been shown to be effective against various bacterial strains, including mycobacteria, with activity comparable to established antibiotics such as isoniazid and ciprofloxacin. The minimum inhibitory concentration (MIC) values for this compound against selected bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL) Comparison Antibiotic MIC (µg/mL)
Mycobacterium tuberculosis0.5Isoniazid0.25
Staphylococcus aureus1.0Ciprofloxacin0.5
Escherichia coli4.0Penicillin2.0

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against various strains. Studies have indicated that it can inhibit fungal growth effectively, with IC50 values reported in the low micromolar range. This makes it a candidate for further development as an antifungal agent.

The mechanism of action of this compound involves several pathways:

  • Inhibition of Cell Wall Synthesis : The compound interferes with enzymes involved in bacterial cell wall synthesis, which is crucial for bacterial survival.
  • Disruption of Photosynthetic Processes : It has also been noted to inhibit photosynthetic electron transport in plant systems, indicating potential herbicidal properties.
  • Hydrogen Bonding : The ability to form hydrogen bonds enhances its binding affinity to target proteins, which may contribute to its biological efficacy.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's antiproliferative activity is attributed to its ability to induce apoptosis and modulate cell cycle regulators.

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on MCF7 breast cancer cells. The results indicated:

  • IC50 Value : Approximately 2.5 µM.
  • Mechanism : Induction of cleaved PARP levels indicating apoptosis.
  • Selectivity Index : The compound exhibited a selectivity index greater than 2 when compared to normal fibroblast cells.

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